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Compound of Interest

Compound Name: Xdm-cbp

Cat. No.: B13427487

In the landscape of epigenetic cancer therapies, the selective inhibition of the CREB-binding
protein (CBP) and p300 histone acetyltransferases (HATs) has emerged as a promising
strategy. Xdm-chp, a potent and selective inhibitor of the CBP/p300 bromodomains, has
demonstrated significant anti-proliferative activity across a range of cancer cell lines. This guide
provides a comprehensive cross-validation of Xdm-cbp's anti-tumor activity, offering a direct
comparison with other notable CBP/p300 inhibitors and detailing the experimental protocols
that underpin these findings.

Quantitative Comparison of Anti-Tumor Activity

The efficacy of Xdm-cbp and its counterparts has been evaluated across various cancer cell
lines. The following tables summarize the key quantitative data, providing a comparative
overview of their anti-proliferative and inhibitory activities.

Table 1: Comparison of In Vitro Anti-Proliferative Activity (Glso/ICso in nM)
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*Specific Glso values for individual cell lines from the NCI-60 panel were not consistently

reported in the reviewed literature; however, the compound demonstrated high mean growth

inhibition at a concentration of 10 uM.[1]
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Table 2: Comparison of In Vitro Inhibitory Activity (ICso in nM)

Compound Target Assay ICs0 (M) Citation
CBP Bromodomain

GNE-049 o 1.1 [5]
Binding

p300 Bromodomain

o 2.3 [5]

Binding

A-485 p300 HAT Activity 9.8 [8]

CBP HAT Activity 2.6 [8]
p300 Bromodomain

CCs1477 o 13 [3]
Binding (Kd)

CBP Bromodomain
1.7 [3]

Binding (Kd)

Deciphering the Mechanism: The CBP/p300
Signaling Axis

CBP and p300 are crucial co-activators for a multitude of transcription factors that drive
oncogenesis. By inhibiting the bromodomain of CBP/p300, Xdm-cbp and similar compounds
disrupt the recruitment of these co-activators to chromatin, thereby downregulating the
expression of key cancer-promoting genes. The signaling pathway below illustrates this
mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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